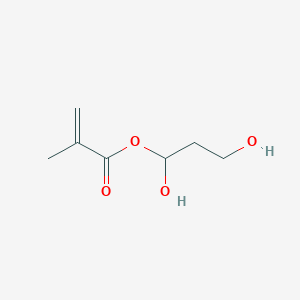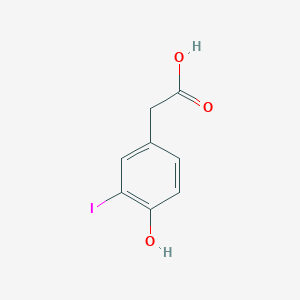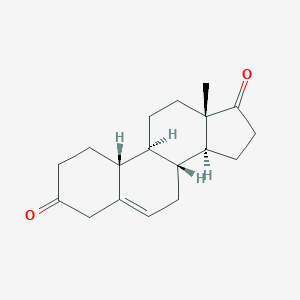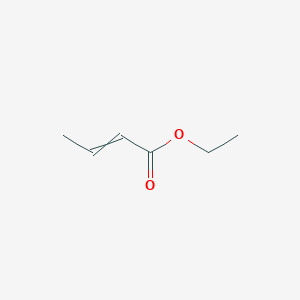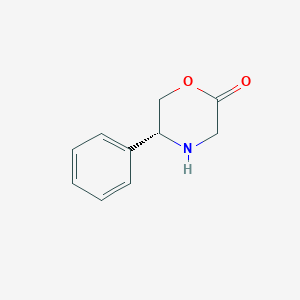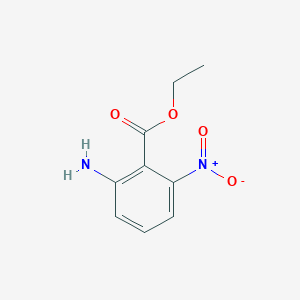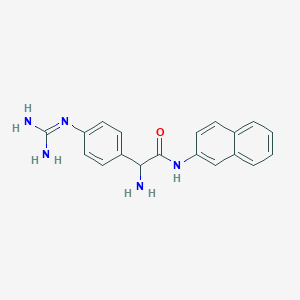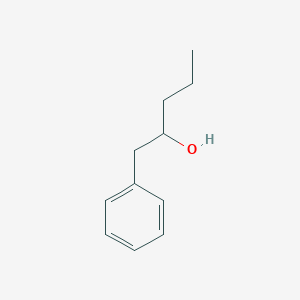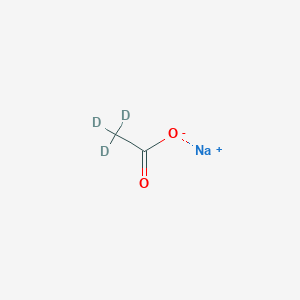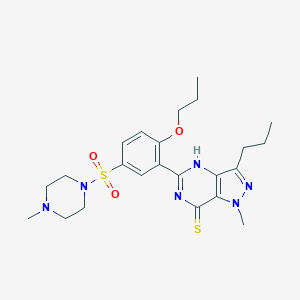
1-Naphthyl diphenylsulfonium triflate
説明
Synthesis Analysis
The synthesis of related sulfonium compounds often involves nucleophilic displacement reactions or the use of sulfonating agents to introduce the sulfonium group into the naphthalene framework. For example, poly(thioether-imide-sulfones) based on bis(chloro-naphthalimido) diphenylsulfone derivatives have been synthesized, indicating the versatility of naphthyl-based compounds in polymer chemistry (Sonpatki et al., 1999).
Molecular Structure Analysis
Molecular structure analyses of sulfonium compounds often involve advanced spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography for solid-state structures. These studies reveal the electronic environment of the sulfonium center and its influence on the compound's reactivity and physical properties. For instance, boronation of naphthalene derivatives can yield complex structures demonstrating the interaction between different functional groups and the sulfonium center (Owsianik et al., 2009).
Chemical Reactions and Properties
Sulfonium salts, including those based on naphthyl rings, are known for their involvement in various organic transformations, such as in the synthesis of benzidine derivatives through oxidative self-coupling reactions (Saitoh et al., 2006). These reactions often exploit the unique electron-transfer properties and reactivity of sulfonium centers towards different nucleophiles and electrophiles.
Physical Properties Analysis
The physical properties of 1-naphthyl diphenylsulfonium triflate and related compounds, such as solubility, melting point, and thermal stability, are crucial for their application in synthesis and material science. These properties can be significantly influenced by the sulfonium group's electronic effects and the compound's overall molecular architecture. For example, polymers containing naphthylene units show enhanced thermal stability and solubility in organic solvents, indicative of the impact of naphthyl-based structures on material properties (Liu et al., 2018).
Chemical Properties Analysis
The chemical properties of sulfonium salts, including their reactivity patterns, are influenced by the positive charge on the sulfur atom and its electronic interactions with neighboring groups. This aspect is pivotal in their role as intermediates in organic synthesis, where they can facilitate a range of reactions from alkylation to cyclization processes. The transformation of naphthalene derivatives through triflation, for instance, showcases the ability of sulfonium compounds to participate in electrophilic substitution reactions that are fundamental in organic synthesis (Kobayashi et al., 1996).
科学的研究の応用
Catalysis in Organic Synthesis : Xiao-Xia Ming et al. (2021) described the use of (2-bromoethyl)diphenylsulfonium triflate in catalyzing the vinylation of terminal alkynes under Pd/Cu catalysis, yielding various 1,3-enynes (Xiao-Xia Ming et al., 2021).
Stability and Hydroscopicity : M. Yar et al. (2012) noted that diphenylvinylsulfonium triflate is a stable, slightly hydroscopic compound with potential applications in organic synthesis and catalysis (Yar, McGarrigle, & Aggarwal, 2012).
Oxidation Reactions : Hironobu Nakazawa et al. (2019) found that C-H trifluoromethanesulfonyloxylation of BINOL derivatives using DIH and TfOH can produce highly oxidized compounds (Nakazawa et al., 2019).
Photoinduced Electron Transfer Reactions : J. L. Dektar and N. Hacker (1989) observed the formation of various compounds upon irradiation of naphthalene and triphenylsulphonium salts (Dektar & Hacker, 1989).
Catalysis in Fries Rearrangement : S. Kobayashi et al. (1996) demonstrated the use of Hafnium trifluoromethanesulfonate (Hf(OTf)4) as an efficient catalyst for Fries rearrangement of acyloxy benzene or naphthalene derivatives (Kobayashi, Moriwaki, & Hachiya, 1996).
Synthesis of Trifluoromethylated Compounds : Noritaka Kasai et al. (2012) presented a method for preparing (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, used to produce trifluoromethylated cyclopropane derivatives and trifluoromethylated aminothiols (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Lewis Acid Catalysis : K. Ishihara et al. (1996) found Scandium trifluoromethanesulfonate (triflate) to be a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Boronation Reactions : Krzysztof Owsianik et al. (2009) described the boronation of 1,8-bis(diphenylphosphino)naphthalene leading to the formation of cyclic dihydroboronium chloride, iodide, and triflate (Owsianik, Chauvin, Balińska, Wieczorek, Cypryk, & Mikołajczyk, 2009).
Safety And Hazards
1-Naphthyl diphenylsulfonium triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
naphthalen-1-yl(diphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZLFZSZZFLJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584624 | |
| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyl diphenylsulfonium triflate | |
CAS RN |
116808-69-6 | |
| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116808-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



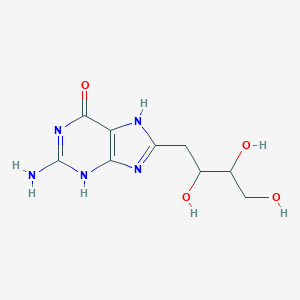
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
